molecular formula C22H22F3N5O B14930070 hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B14930070
M. Wt: 429.4 g/mol
InChI Key: XLHRMMKTNCDVRQ-UHFFFAOYSA-N
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Description

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexahydropyrrolo[1,2-a]pyrazine core and a pyrazolo[1,5-a]pyrimidine moiety, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the hexahydropyrrolo[1,2-a]pyrazine core, followed by the introduction of the pyrazolo[1,5-a]pyrimidine moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and pH levels. The use of automated reactors and purification systems, such as chromatography and crystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can be compared with other similar compounds, such as:

    Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one: Shares a similar core structure but lacks the pyrazolo[1,5-a]pyrimidine moiety.

    Hexahydro-1H-pyrido[1,2-b]pyridazin-2-ones: Similar in structure but with different functional groups and biological activities.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22F3N5O

Molecular Weight

429.4 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C22H22F3N5O/c1-14-4-6-15(7-5-14)17-11-19(22(23,24)25)30-20(26-17)12-18(27-30)21(31)29-10-9-28-8-2-3-16(28)13-29/h4-7,11-12,16H,2-3,8-10,13H2,1H3

InChI Key

XLHRMMKTNCDVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCN5CCCC5C4

Origin of Product

United States

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